5-Chloroquinolin-8-yl 2-nitrobenzoate
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Description
Scientific Research Applications
Corrosion Inhibition
Research into heterocyclic compounds, including those related to 8-hydroxyquinoline derivatives, has shown promising results in corrosion inhibition. For instance, derivatives like (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate and (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds exhibit significant inhibition performance, demonstrating the potential of related chemical compounds in protecting metal surfaces from corrosion through adsorption following the Langmuir adsorption model (Rbaa et al., 2019).
Crystal Engineering and Structural Studies
The structural analysis of hydrogen-bonded co-crystals involving nitrobenzoic acid and quinoline derivatives offers insights into the molecular packing and intermolecular interactions within these complexes. Studies have detailed the crystal structures of isomeric cocrystals, highlighting the role of hydrogen bonding in the assembly of these molecular structures. For example, research has provided a detailed examination of the crystal structures formed by 5-nitroquinoline with various chloro- and nitro-substituted benzoic acids, underlining the significance of short hydrogen bonds in the formation of these complexes (Gotoh & Ishida, 2019).
Material Science and Optical Applications
Quinoline derivatives have also been explored for their potential in material science, particularly in the development of nonlinear optical materials. For example, the synthesis and characterization of new azo dyes derived from 5-chloro-8-hydroxyquinoline have been undertaken, showcasing the influence of substituents on the spectral properties and electronic absorption spectra of these dyes. Such studies are vital for the development of materials with specific optical properties (Mirsadeghi et al., 2022).
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-8-14(15-10(12)5-3-9-18-15)23-16(20)11-4-1-2-6-13(11)19(21)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMCUJFYZGGXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.